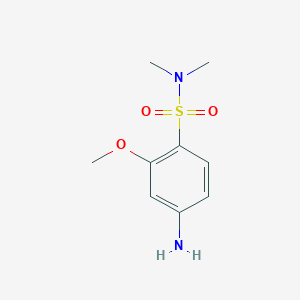

4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide

Übersicht

Beschreibung

4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H14N2O3S and a molecular weight of 230.29 g/mol. This compound is known for its unique structural features, including an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 2-methoxy-N,N-dimethylaniline, undergoes nitration to introduce a nitro group at the 4-position of the benzene ring.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Sulfonation: The resulting 4-amino-2-methoxy-N,N-dimethylaniline is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The methoxy and sulfonamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid are used.

Reduction: Iron and hydrochloric acid or catalytic hydrogenation are common methods.

Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis

4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide serves as a crucial building block in organic synthesis. It can be utilized in the formation of various derivatives through oxidation, reduction, and substitution reactions. For instance:

- Oxidation can yield nitroso or nitro derivatives.

- Reduction processes can produce amino derivatives.

- Substitution reactions can lead to various substituted benzene derivatives.

Material Science

In materials science, this compound has been explored for its role in synthesizing other functional materials, including dyes and pigments. Its structural properties allow for modifications that enhance the performance characteristics of these materials.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide group is known to inhibit bacterial folic acid synthesis, which is essential for bacterial growth and reproduction. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological exploration .

Therapeutic Potential

The compound is also being investigated for its therapeutic applications beyond antibacterial effects. Studies have explored its potential in treating viral infections, including interactions with enzymes related to SARS-CoV-2. Molecular docking studies suggest that it may bind effectively to the main protease of the virus, indicating a possible role in antiviral therapies .

Case Studies and Research Findings

-

Antibacterial Activity Study

A study conducted on structurally similar sulfonamides demonstrated their efficacy against various bacterial strains. The findings suggested that modifications in the chemical structure could enhance antibacterial potency, paving the way for new drug development based on this compound. -

Molecular Docking Studies

In silico studies have shown that this compound exhibits favorable binding affinities with critical biological targets involved in bacterial metabolism and viral replication. For instance, docking studies indicated strong interactions with the DNA gyrase of E. coli and the main protease of SARS-CoV-2, suggesting its potential as a dual-action therapeutic agent .

Wirkmechanismus

The mechanism by which 4-amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the sulfonamide group can participate in hydrogen bonding and other interactions. The specific molecular targets and pathways depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Sulfanilamide: A well-known sulfonamide antibiotic.

Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.

Sulfisoxazole: Used in the treatment of urinary tract infections.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Amino-2-methoxy-N,N-dimethylbenzene-1-sulfonamide (commonly referred to as AMDMBS) is a sulfonamide compound notable for its structural characteristics, which include an amino group, a methoxy group, and a sulfonamide functional group. With a chemical formula of and a molecular weight of 230.28 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications.

Antimicrobial Properties

Sulfonamides, including AMDMBS, are known for their broad-spectrum antibacterial activity. The presence of the sulfonamide group allows these compounds to mimic para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, which is crucial for folate synthesis. This inhibition ultimately leads to bacterial growth suppression.

Key Findings:

- In vitro studies have shown that AMDMBS can inhibit the growth of various bacterial strains, similar to traditional sulfonamides like sulfanilamide and sulfamethoxazole .

- Comparative Analysis : In comparison with other sulfonamides:

| Compound Name | Antibacterial Activity | CAS Number |

|---|---|---|

| Sulfanilamide | Broad spectrum | 63-74-1 |

| Sulfamethoxazole | Effective against UTI pathogens | 723-46-6 |

| AMDMBS | Potentially effective | 936361-33-0 |

Study 1: Antibacterial Efficacy

A study focused on the antibacterial properties of various sulfonamide derivatives found that compounds similar to AMDMBS exhibited significant inhibition against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that the modifications in the structure of these compounds could enhance their binding affinity to bacterial enzymes .

Study 2: Antiviral Activity

Another investigation into novel sulfonamide derivatives revealed that certain structural modifications led to improved selectivity indices in anti-HIV activities. Compounds designed with similar functional groups as AMDMBS demonstrated reduced cytotoxicity while maintaining potent antiviral effects .

Future Directions

Given the promising biological activities associated with AMDMBS and its structural analogs, further research is warranted. Key areas for exploration include:

- Mechanistic Studies : Detailed investigations into the specific molecular targets of AMDMBS in bacterial and viral systems.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Optimization : Modifying the compound's structure to enhance its bioactivity and reduce potential toxicity.

Eigenschaften

IUPAC Name |

4-amino-2-methoxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)9-5-4-7(10)6-8(9)14-3/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUHGAYWBVJFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.